2,5-difluoro-N'-hydroxybenzenecarboximidamide
Description
2,5-Difluoro-N'-hydroxybenzenecarboximidamide (CAS: 885957-32-4) is a fluorinated aromatic carboximidamide derivative characterized by a benzene ring substituted with fluorine atoms at positions 2 and 5, along with a hydroxy-substituted carboximidamide functional group (-C(=NH)NHOH) at position 1 (para to the fluorine substituents). Its molecular formula is C₇H₆F₂N₂O, with a molecular weight of 188.13 g/mol .
Properties
IUPAC Name |
2,5-difluoro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBWDGSJHXFWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=NO)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402330 | |
| Record name | 2,5-difluoro-N'-hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-32-4 | |
| Record name | 2,5-difluoro-N'-hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N’-hydroxybenzimidamide typically involves the reaction of 2,5-difluorobenzonitrile with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for 2,5-difluoro-N’-hydroxybenzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-N’-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction could produce amines .
Scientific Research Applications
2,5-Difluoro-N’-hydroxybenzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,5-difluoro-N’-hydroxybenzimidamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the presence of fluorine atoms, which enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,4,5-Trifluoro-N'-hydroxybenzenecarboximidamide (CAS: 690632-34-9)
- Structural Differences: This analog features three fluorine atoms at positions 2, 4, and 5 on the benzene ring, compared to two in the target compound.
- Functional Implications : The trifluoro substitution may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. This could make it more suitable for hydrophobic environments in drug delivery .
1-(2-Hydroxy-1-phenylethyl)-3-(4-nitrophenyl)thiourea (CAS: 200629-13-6)
- Structural Differences : Replaces the carboximidamide group with a thiourea (-NH-CS-NH-) linkage and introduces a nitro group at position 4 of the phenyl ring.
- The thiourea moiety offers metal-chelating properties distinct from the hydroxy-carboximidamide group .
N'-(2,6-Difluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide (CAS: 478062-75-8)
- Structural Differences : Incorporates a difluorobenzoyl group and a thiophene-pyrrole hybrid system. The carbohydrazide (-CONHNH₂) group replaces the hydroxy-carboximidamide.
- Functional Implications : The thiophene-pyrrole system may enhance π-π stacking interactions in biological targets, while the difluorobenzoyl group contributes to metabolic stability .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| 2,5-Difluoro-N'-hydroxybenzenecarboximidamide | 885957-32-4 | C₇H₆F₂N₂O | 2,5-F; 1-C(=NH)NHOH | 188.13 | Moderate polarity, potential H-bond donor |
| 2,4,5-Trifluoro-N'-hydroxybenzenecarboximidamide | 690632-34-9 | C₇H₅F₃N₂O | 2,4,5-F; 1-C(=NH)NHOH | 206.12 | Higher lipophilicity, reduced solubility |
| 1-(2-Hydroxy-1-phenylethyl)-3-(4-nitrophenyl)thiourea | 200629-13-6 | C₁₅H₁₄N₄O₃S | 4-NO₂; thiourea; hydroxy-phenylethyl | 330.36 | Strong electron-withdrawing, metal chelation |
| N'-(2,6-Difluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | 478062-75-8 | C₁₇H₁₃F₂N₅O₂S | 2,6-F; thiophene-pyrrole; carbohydrazide | 413.38 | Enhanced π-interactions, metabolic stability |
Research Findings and Implications
- Electronic Effects : Fluorine substituents in this compound modulate electron density, influencing its interaction with biological targets like enzymes or receptors. The absence of a third fluorine (vs. the 2,4,5-trifluoro analog) may reduce steric hindrance, favoring binding in specific active sites .
- Solubility and Bioavailability : The hydroxy-carboximidamide group enhances solubility in polar solvents compared to analogs with bulkier substituents (e.g., benzyloxy or trifluoromethyl groups). This property is critical for oral bioavailability .
- Synthetic Utility : The carboximidamide group serves as a versatile intermediate for synthesizing heterocycles (e.g., imidazoles or triazines), distinguishing it from thiourea or carbohydrazide derivatives .
Biological Activity
2,5-Difluoro-N'-hydroxybenzenecarboximidamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a difluorobenzene moiety with a hydroxyl group and a carboximidamide functional group. Its chemical structure can be represented as follows:
- Chemical Formula : C8H7F2N3O
- Molecular Weight : 201.15 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.
- Anticancer Activity : Preliminary data suggest potential cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial activity of this compound against several pathogens. The minimum inhibitory concentration (MIC) values are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Klebsiella pneumoniae | 32 |
These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound was evaluated using various cancer cell lines. The results, presented in Table 2, highlight the cytotoxic effects observed.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| HeLa (Cervical) | 20.1 | Cell cycle arrest in G2/M phase |
| A549 (Lung) | 18.3 | Inhibition of proliferation |
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
- Cell Signaling Pathways : It potentially disrupts signaling pathways involved in cell survival and proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to controls.
- Anticancer Research : In a recent study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
